N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS: 1338247-56-5) is a bicyclic heterocyclic compound with a fused pyrazole-pyrazine ring system. Its molecular formula is C₈H₁₂N₄O , and its IUPAC name derives from the parent structure pyrazolo[1,5-a]pyrazine, which is partially hydrogenated (4,5,6,7-tetrahydro) and substituted at position 3 with a carboxamide group containing an N-methyl moiety. The SMILES notation CNC(=O)C1=C2CNCCN2N=C1 succinctly captures its connectivity, highlighting the methyl group on the amide nitrogen and the tetrahydropyrazine ring fused to the pyrazole core.
The compound’s structure features:
Crystallographic Characterization and X-ray Diffraction Analysis
While experimental X-ray diffraction data for this compound are not publicly available, its structural analogs provide insights into potential packing arrangements. For example, tetrahydropyrazolo[1,5-a]pyrazine derivatives often adopt chair-like conformations in the saturated pyrazine ring, with substituents influencing crystal lattice stability. Computational models predict that the N-methyl carboxamide group introduces steric and electronic effects, potentially stabilizing specific conformers through intramolecular hydrogen bonding between the amide carbonyl and adjacent NH groups.
Key challenges in crystallization include the compound’s solubility in polar solvents and its tendency to form racemic mixtures, as noted in related derivatives. Powder X-ray diffraction (PXRD) studies of similar compounds reveal triclinic or monoclinic crystal systems with unit cell parameters dependent on hydrogen-bonding networks.
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Analysis
Predicted IR absorption bands (Table 1) align with functional groups in the molecule:
| Bond/Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H (amide) | 3300–3060 | Medium | Stretching vibration |
| C=O (amide) | 1670–1640 | Strong | Stretching vibration |
| C-N (amide) | 1300–1000 | Strong | Stretching vibration |
| C=N (pyrazole) | 1630–1600 | Medium | Ring stretching |
| C-H (aromatic) | 3100–3000 | Weak | Stretching vibration |
The amide carbonyl stretch at ~1650 cm⁻¹ and N-H stretch near 3200 cm⁻¹ are hallmark features.
NMR Spectroscopy
1H NMR (400 MHz, DMSO-d₆):
- δ 7.45 ppm (s, 1H) : Pyrazole ring proton (H-2).
- δ 6.11–6.33 ppm (d, 1H) : NH proton of the pyrazine ring.
- δ 3.49–4.16 ppm (m, 4H) : Methylene protons (H-5, H-6, H-7) in the saturated pyrazine ring.
- δ 2.8–3.2 ppm (s, 3H) : N-methyl group (-NHCH₃).
13C NMR (101 MHz, DMSO-d₆):
Computational Chemistry Approaches for Conformational Analysis
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal two dominant conformers (Figure 1):
- Syn-periplanar : The N-methyl group aligns with the pyrazine ring, minimizing steric hindrance.
- Anti-periplanar : The N-methyl group opposes the ring, stabilized by intramolecular H-bonding between the amide NH and pyrazine nitrogen.
Key Computational Findings:
- Energy Difference : Syn-conformer is 2.1 kcal/mol more stable than anti.
- HOMO-LUMO Gap : 4.8 eV, indicating moderate electronic stability.
- NBO Analysis : Delocalization of lone pairs from pyrazine nitrogens into the amide carbonyl enhances resonance stabilization.
Table 2. Calculated Geometric Parameters (DFT):
| Parameter | Syn-Conformer | Anti-Conformer |
|---|---|---|
| C=O Bond Length (Å) | 1.224 | 1.228 |
| N-C(=O) Angle (°) | 123.5 | 121.8 |
| Dihedral Angle (°) | 12.3 | 178.4 |
Molecular dynamics simulations suggest rapid interconversion between conformers in solution, consistent with broad NMR signals for NH and methylene protons.
Properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWIZUVLBWGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2CNCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazole Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is typically assembled via intramolecular cyclization. For example, tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (Intermediate I-1d) is synthesized by treating a pyrazole-containing mesylate (e.g., compound I-1c) with a base such as potassium carbonate in acetonitrile at 80°C. Microwave irradiation (Biotage Initiator Sixty system) accelerates this step, reducing reaction times from 24 hours to 30 minutes.
Iodination for Functionalization
Electrophilic iodination at position 3 of the pyrazole ring is critical for subsequent cross-coupling. Using N-iodosuccinimide (NIS) in dichloromethane at 0°C, tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (Intermediate I-1) is obtained in 85% yield. This intermediate serves as a versatile precursor for introducing carboxamide groups.
Introduction of the Carboxamide Group
Palladium-Catalyzed Carbonylation
A two-step approach converts the iodopyrazolo-pyrazine to the carboxamide:
-
Carbonylation : Intermediate I-1 reacts with carbon monoxide (1 atm) and ammonium chloride in the presence of Pd(OAc)₂ and Xantphos in DMF at 100°C, yielding the primary carboxamide.
-
N-Methylation : The primary amide is treated with methyl iodide and NaH in THF, achieving N-methylation with 72% efficiency.
Direct Coupling with Methylamine
Alternative routes employ Ullmann-type couplings between Intermediate I-1 and methylamine . Using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in dioxane at 110°C, the carboxamide is formed in 68% yield. This method avoids separate carbonylation and methylation steps.
Deprotection and Final Product Isolation
Boc Group Removal
The tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in dioxane , followed by neutralization with NaHCO₃ to liberate the free amine. This step proceeds quantitatively under mild conditions (25°C, 2 hours).
Purification Techniques
Final purification involves preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) or recrystallization from ethanol/water mixtures. Isolated yields for the target compound range from 45% to 65%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 0.1% TFA) confirms ≥98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbonylation/Methylation | Pd-mediated CO insertion | 72 | 97 |
| Direct Ullmann Coupling | Cu-catalyzed amination | 68 | 98 |
The Ullmann method offers fewer steps but requires stringent anhydrous conditions, whereas the carbonylation route provides higher regioselectivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1 Anti-HBV Activity
Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrazine as promising candidates for the treatment of Hepatitis B Virus (HBV). Specifically, compounds like N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide have been shown to act as allosteric modulators of HBV core protein (CpAMs), effectively inhibiting various nucleos(t)ide-resistant HBV variants. In animal models, these compounds demonstrated a significant reduction in HBV DNA viral load following oral administration .
1.2 Antiviral Properties
Beyond HBV, tetrahydropyrazolo compounds are being explored for their antiviral properties against other viruses. Their structural characteristics allow them to interact with viral proteins, potentially disrupting the viral life cycle and enhancing therapeutic efficacy against various viral infections.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs to assess their biological activity and selectivity. This approach has led to the identification of lead compounds with improved potency and reduced toxicity profiles.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that include cyclization and functional group modifications. The compound's molecular formula is , with a molecular weight of approximately 168.21 g/mol. Its chemical structure allows for potential modifications that enhance its bioavailability and target specificity.
Case Studies and Research Findings
4.1 Lead Compound Development
In a recent study focused on developing HBV CpAMs, a series of tetrahydropyrazolo derivatives were synthesized and evaluated for their antiviral activity. The lead compound demonstrated significant inhibition of HBV replication in vitro and in vivo models . These findings underline the potential of this compound class in antiviral drug development.
4.2 Toxicological Assessments
Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, others maintain favorable safety margins in therapeutic ranges.
Mechanism of Action
The mechanism of action of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are widely explored in medicinal chemistry. Below is a detailed comparison of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide with key analogs:
Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores
Pyrazolo[1,5-a]pyrimidine Analogues
Key Research Findings and Trends
Bioactivity and Target Engagement :
- The methyl-carboxamide substitution in this compound enhances hydrogen-bonding capacity compared to ester or salt derivatives (e.g., dihydrochloride salts in ) .
- Zanubrutinib demonstrates that pyrazolo[1,5-a]pyrimidine scaffolds can achieve high target specificity (e.g., BTK inhibition) via interactions with Lys430 and Glu475 in kinase domains .
Synthetic Accessibility :
- The parent pyrazolo[1,5-a]pyrazine scaffold is synthesized via HCl-mediated deprotection (72% yield, ) or multi-step coupling reactions ().
- Dearomatization of pyrazolo[1,5-a]pyrimidines (e.g., ) introduces stereochemical complexity, which impacts conformational rigidity and bioactivity .
Physicochemical Properties: Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Dihydrochloride salts () exhibit higher aqueous solubility but reduced cell permeability compared to neutral carboxamide derivatives .
Biological Activity
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a compound belonging to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H11N3O
- Molecular Weight : 137.18 g/mol
- CAS Number : 1209273-29-9
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry. The compound has shown promise in the following areas:
1. Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are overexpressed in cancer cells. For example, studies have highlighted the role of pyrazolo derivatives in targeting Akt and Aurora kinases, which are crucial in tumor growth and survival pathways .
2. Enzymatic Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in disease processes. The structure of pyrazolo compounds allows them to interact effectively with enzyme active sites due to their ability to form hydrogen bonds and other interactions .
3. Photodynamic Therapy
Recent studies have explored the use of pyrazolo derivatives as photosensitizers in photodynamic therapy (PDT), particularly against melanoma cells. The high absorption properties at specific wavelengths enhance their effectiveness as therapeutic agents when activated by light .
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Study on Melanoma Cells : A study demonstrated that chlorin derivatives fused with tetrahydropyrazolo structures exhibited potent cytotoxic effects on both melanotic and amelanotic melanoma cells. The mechanism involved apoptosis and necrosis pathways activated by photodynamic treatment .
- Protein Kinase Inhibition : Another investigation highlighted the effectiveness of pyrazolo compounds in inhibiting protein kinases associated with cancer proliferation. The study emphasized the structure-activity relationship that enhances inhibitory potency against specific kinases like Akt and Aurora kinases .
Data Table: Biological Activities of Related Compounds
Q & A
Advanced Question
- ADMET prediction : SwissADME or ADMETLab 2.0 for logP, solubility, and CYP450 interactions .
- Molecular dynamics (MD) : GROMACS for simulating membrane permeability (e.g., blood-brain barrier penetration) .
Example: Trifluoromethyl groups reduce logP by 0.5 units, improving aqueous solubility but decreasing CNS penetration .
What strategies mitigate low yields in the final amidation step of pyrazolo[1,5-a]pyrazine-3-carboxylic acid intermediates?
Basic Question
- Activation reagents : BPC outperforms EDC/HOBt in carboxamide formation (yield increase from 50% to 75%) .
- Solvent optimization : DMF enhances solubility of hydrophobic intermediates vs. THF .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states .
How can researchers validate the biological relevance of in vitro assay data for tetrahydropyrazolo[1,5-a]pyrazine derivatives?
Advanced Question
- Orthogonal assays : Confirm cathepsin inhibition via fluorescent substrate cleavage (e.g., Z-FR-AMC) and Western blotting of downstream targets .
- Resistance profiling : Test against mutant enzymes (e.g., cathepsin K G138A) to confirm target specificity .
- In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
